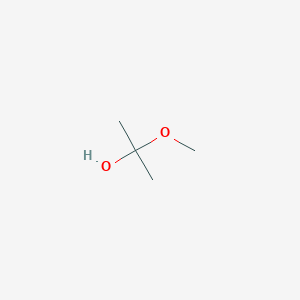

2-methoxypropan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

72360-66-8 |

|---|---|

Molecular Formula |

C4H10O2 |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

2-methoxypropan-2-ol |

InChI |

InChI=1S/C4H10O2/c1-4(2,5)6-3/h5H,1-3H3 |

InChI Key |

BFSUQRCCKXZXEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Methoxypropan-2-ol from Acetone and Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-methoxypropan-2-ol, a hemiketal formed from the reaction of acetone (B3395972) and methanol (B129727). Hemiketals are often transient intermediates in the formation of more stable ketals, making their isolation a significant chemical challenge. This document outlines the theoretical basis for the synthesis, a proposed experimental protocol designed to favor the formation and isolation of this compound, and a summary of its known physicochemical properties. The reaction mechanism and a proposed experimental workflow are visualized using diagrams to facilitate understanding. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a comprehensive understanding of the synthesis of this specific hemiketal.

Introduction

The reaction between a ketone and an alcohol to form a hemiketal is a fundamental transformation in organic chemistry. This compound is the hemiketal adduct of acetone and methanol. While the subsequent reaction to form the corresponding ketal, 2,2-dimethoxypropane, is well-documented, the isolation of the intermediate hemiketal is less common due to its inherent instability. Hemiketals are in equilibrium with both the starting materials and the final ketal, and the equilibrium position is highly dependent on the reaction conditions.

Understanding the synthesis and stability of this compound is crucial for researchers who may encounter this moiety in complex molecules or who wish to utilize its unique chemical properties. This guide provides a detailed examination of the synthesis of this compound.

Reaction Mechanism

The formation of this compound from acetone and methanol is an acid-catalyzed nucleophilic addition reaction. The mechanism proceeds through the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

-

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion intermediate to yield the neutral hemiketal, this compound.

Caption: Acid-catalyzed formation of this compound.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| CAS Number | 72360-66-8 |

| Appearance | Presumed to be a liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in polar organic solvents |

Proposed Experimental Protocol

Objective: To synthesize and isolate this compound.

Materials:

-

Acetone (anhydrous)

-

Methanol (anhydrous)

-

Anhydrous p-toluenesulfonic acid (p-TsOH) or other mild acid catalyst

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: Anhydrous acetone (1.0 equivalent) is dissolved in anhydrous diethyl ether. The solution is cooled to -10 °C to 0 °C in a low-temperature bath.

-

Catalyst Addition: A catalytic amount of anhydrous p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents) is added to the stirred acetone solution.

-

Methanol Addition: Anhydrous methanol (1.0 equivalent) is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to observe the formation of the product and the consumption of the starting materials. The reaction is expected to reach equilibrium relatively quickly.

-

Quenching: Once the reaction has reached equilibrium (or after a predetermined time, e.g., 1-2 hours), the reaction is quenched by the addition of anhydrous sodium bicarbonate to neutralize the acid catalyst.

-

Workup: The solid is removed by filtration. The filtrate is then dried over anhydrous magnesium sulfate.

-

Solvent Removal: The solvent is carefully removed under reduced pressure using a rotary evaporator at a low temperature to avoid decomposition of the product.

-

Purification: The crude product may be purified by vacuum distillation at a low temperature.

Caption: Proposed workflow for this compound synthesis.

Key Considerations and Challenges

-

Equilibrium Control: The reaction is reversible. To favor the hemiketal, it is crucial to use a 1:1 stoichiometry of acetone and methanol. Using an excess of methanol would drive the reaction towards the formation of the ketal, 2,2-dimethoxypropane.

-

Water Exclusion: The presence of water will hydrolyze the hemiketal back to acetone and methanol. Therefore, all reagents and glassware must be scrupulously dry.

-

Temperature Control: The reaction should be conducted at low temperatures to minimize the rate of the reverse reaction and potential side reactions.

-

Catalyst Choice: A mild acid catalyst is recommended to avoid overly harsh conditions that could promote the dehydration of the hemiketal to form an enol ether or drive the reaction to the full ketal.

-

Instability of the Product: this compound is likely to be unstable and may decompose upon standing or during purification. It should be used immediately after synthesis or stored under anhydrous conditions at a low temperature.

Conclusion

The synthesis of this compound from acetone and methanol presents a unique challenge due to the inherent instability of the hemiketal product. By carefully controlling the reaction conditions, specifically stoichiometry, temperature, and the exclusion of water, it is theoretically possible to favor the formation of the hemiketal and achieve its isolation. The proposed experimental protocol in this guide provides a starting point for researchers interested in synthesizing this compound. Further optimization and characterization will be necessary to establish a robust and reproducible procedure. This technical guide serves as a foundational resource for scientists and professionals in the field of drug development and organic synthesis, enabling a deeper understanding of this specific chemical transformation.

IUPAC name and CAS number for 2-methoxypropan-2-ol

IUPAC Name: 2-methoxypropan-2-ol[1] CAS Number: 72360-66-8[1][2]

Executive Summary

This document provides a technical overview of this compound, a tertiary alcohol and ether. It is important to distinguish this compound from its more common isomers, 1-methoxy-2-propanol (B31579) (PGME) and 2-methoxy-1-propanol, as their physical, chemical, and toxicological properties differ significantly. The available information on this compound is limited, with much of the data being computational. There is a notable scarcity of published experimental data regarding its physical properties, biological activity, and specific applications in drug development or other scientific research areas.

Chemical and Physical Properties

Quantitative data for this compound is sparse, with most available information derived from computational models. The following table summarizes these properties. For comparison, experimentally determined data for the more common isomer, 1-methoxy-2-propanol, is also provided where available.

| Property | This compound (Computed) | 1-Methoxy-2-propanol (Experimental) | Reference |

| Molecular Formula | C4H10O2 | C4H10O2 | [1] |

| Molecular Weight | 90.12 g/mol | 90.12 g/mol | [1] |

| Boiling Point | Not available | 120 °C | [3] |

| Melting Point | Not available | -97 °C | [3] |

| Density | Not available | 0.92 g/cm³ (at 20 °C) | [3] |

| Flash Point | Not available | 32 °C | [3] |

| XLogP3 | 0.1 | -0.45 | [1] |

| Hydrogen Bond Donor Count | 1 | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1] |

| Rotatable Bond Count | 1 | 2 | [1] |

| Topological Polar Surface Area | 29.5 Ų | 29.5 Ų | [1] |

Synthesis and Experimental Protocols

Synthesis of this compound

Caption: General reaction scheme for the formation of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. The characterization of this compound would rely on standard spectroscopic techniques.

Applications and Biological Activity

There is a significant lack of information regarding the applications of this compound in research, particularly in the field of drug development. Its biological activity and toxicological profile have not been extensively studied, in stark contrast to its isomer 1-methoxy-2-propanol (PGME), which has been subject to numerous toxicological assessments.[4][5][6] Due to the absence of data on biological interactions or defined experimental workflows, diagrams for signaling pathways or detailed experimental procedures involving this compound cannot be provided.

Safety and Handling

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive experimental data in the scientific literature. Researchers and drug development professionals should exercise caution and not extrapolate the properties of its well-characterized isomers to this compound. Further research is needed to determine the physical properties, biological activity, and potential applications of this compound.

References

- 1. This compound | C4H10O2 | CID 10887827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (72360-66-8) for sale [vulcanchem.com]

- 3. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]

- 4. Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol) - Canada.ca [canada.ca]

- 5. series.publisso.de [series.publisso.de]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic and Structural Elucidation of 2-Methoxypropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxypropan-2-ol (CAS: 72360-66-8), a tertiary alcohol and ether. The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a plausible experimental protocol for its synthesis.

Chemical Structure and Properties

This compound, also known as acetone (B3395972) methyl hemiacetal, possesses a simple yet distinct structure with the molecular formula C₄H₁₀O₂. The molecule features a tertiary alcohol and a methoxy (B1213986) group attached to the same carbon atom.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 72360-66-8 |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| Canonical SMILES | CC(C)(O)OC |

| InChI Key | BFSUQRCCKXZXEX-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 | Singlet | 3H | O-CH ₃ (Methoxy) |

| ~2.5 | Singlet | 1H | OH (Alcohol) |

| ~1.2 | Singlet | 6H | (CH ₃)₂-C |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display three signals, corresponding to the three unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~100 | C (CH₃)₂(O)OCH₃ |

| ~50 | O-C H₃ |

| ~25 | (C H₃)₂-C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600-3200 (broad) | O-H | Stretching |

| 2980-2850 | C-H | Stretching |

| 1150-1050 | C-O | Stretching (Ether & Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecule would likely undergo fragmentation through cleavage of the C-C and C-O bonds. A study involving thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) included this compound, indicating its amenability to this analytical technique.[1][2][3]

Expected Fragmentation:

| m/z | Fragment Ion |

| 90 | [M]⁺ (Molecular Ion) |

| 75 | [M - CH₃]⁺ |

| 59 | [M - OCH₃]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound (Hemiacetal Formation)

A plausible method for the synthesis of this compound is the acid-catalyzed reaction of acetone with methanol. This reaction represents a classic example of hemiacetal formation.

Materials:

-

Acetone

-

Methanol (anhydrous)

-

Anhydrous acid catalyst (e.g., Amberlyst-15 or a few drops of concentrated sulfuric acid)

-

Anhydrous sodium sulfate

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve acetone in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add the acid catalyst to the cooled solution while stirring.

-

Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with anhydrous diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification can be achieved by distillation under reduced pressure.

Spectroscopic Analysis Protocol:

-

NMR: Samples for ¹H and ¹³C NMR spectroscopy should be prepared by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR: The IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (NaCl or KBr) and analyzing it using an FTIR spectrometer.

-

MS: Mass spectra can be acquired using a GC-MS system. The sample, diluted in a suitable solvent, is injected into the GC, and the eluting components are introduced into the mass spectrometer for ionization and analysis.

Visualizations

The following diagrams illustrate the structure and spectroscopic relationships of this compound.

Caption: Molecular structure of this compound.

Caption: Correlation of NMR signals to the molecular structure.

Caption: Plausible mass spectrometry fragmentation of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxypropan-2-ol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-methoxypropan-2-ol, a key chemical intermediate and solvent. Due to a scarcity of publicly available quantitative data, this document focuses on its physicochemical properties, qualitative solubility and stability profiles based on structural analogs, and detailed experimental protocols to enable researchers to generate precise and reliable data in their own laboratories.

Physicochemical Properties of this compound

This compound, also known as methyl tert-butyl ether alcohol, possesses a unique combination of a tertiary alcohol and an ether functional group. These features govern its physical and chemical behavior. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 90.12 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 72360-66-8 | --INVALID-LINK-- |

| Appearance | Colorless liquid (expected) | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Solubility Profile

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | High | The hydroxyl group can form strong hydrogen bonds with water molecules.[1][2][3][4] |

| Ethanol | High | High | "Like dissolves like"; both are polar protic solvents capable of hydrogen bonding.[1][2][3][4] |

| Methanol | High | High | Similar to ethanol, miscibility is expected due to their polar protic nature.[1][2][3][4] |

| Acetone | Medium | High | As a polar aprotic solvent, it can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Medium | Moderate to High | The molecule has both polar and non-polar characteristics, allowing for interaction. |

| Ethyl Acetate | Medium | Moderate to High | Expected to be a good solvent due to its moderate polarity. |

| Hexane | Low | Low to Moderate | The non-polar alkyl groups may allow for some solubility, but the polar functional groups will limit it. |

Stability Profile

The stability of this compound is influenced by its tertiary alcohol and ether functional groups. Ethers are generally stable but can undergo cleavage under strong acidic conditions.[5][6] Tertiary alcohols are also susceptible to acid-catalyzed dehydration. Therefore, the primary stability concern for this compound is its degradation in acidic environments.

Table 3: Stability Profile of this compound

| Condition | Expected Stability | Potential Degradation Products | Rationale |

| Acidic (pH < 4) | Low | Isopropenyl methyl ether, acetone, methanol, tert-butanol | Acid-catalyzed dehydration of the tertiary alcohol and/or cleavage of the ether linkage.[5][6][7][8][9] |

| Neutral (pH 6-8) | High | - | Generally stable under neutral conditions. |

| Basic (pH > 9) | High | - | Expected to be stable in basic conditions. |

| Elevated Temperature | Moderate | Decomposition products | Thermal decomposition may occur at high temperatures. |

| Light (UV/Visible) | High | - | No significant chromophores to suggest high photosensitivity, though peroxide formation in the presence of oxygen is a possibility for ethers over prolonged storage. |

Experimental Protocols

To obtain quantitative data for the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol for Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[10][11][12][13]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, etc., analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column (e.g., polar capillary column) and detector (e.g., Flame Ionization Detector - FID), or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of undissolved solute.

-

Centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) and dilute it with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples by GC or HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in each solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Use the calibration curve to determine the concentration of this compound in the diluted saturated solutions.

-

Calculate the solubility by taking into account the dilution factor.

-

Protocol for Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[14][15][16][17][18]

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity and to identify potential degradation products.

Materials:

-

This compound (high purity)

-

Stability chambers with controlled temperature and humidity

-

Suitable containers (e.g., glass vials with inert caps)

-

Analytical instrumentation for purity and degradation product analysis (e.g., GC-MS, HPLC-UV/MS).

Procedure:

-

Sample Preparation and Storage:

-

Place known quantities of this compound into the appropriate containers.

-

Store the samples in stability chambers under various conditions. Recommended ICH conditions for accelerated testing include 40°C ± 2°C / 75% RH ± 5% RH.[17]

-

Include a control sample stored under long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[17]

-

-

Time Points for Testing:

-

Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[17]

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or clarity.

-

Purity Assay: Determine the percentage of this compound remaining using a validated stability-indicating analytical method (e.g., GC or HPLC).

-

Degradation Products: Identify and quantify any degradation products using techniques such as GC-MS or LC-MS.

-

-

-

Data Evaluation:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Analyze the degradation profile to understand the degradation pathways.

-

Use the data to predict the shelf-life under normal storage conditions.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for solubility determination using the shake-flask method.

Caption: Workflow for an accelerated stability study.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. epa.gov [epa.gov]

- 16. www3.paho.org [www3.paho.org]

- 17. database.ich.org [database.ich.org]

- 18. humiditycontrol.com [humiditycontrol.com]

An In-depth Technical Guide to the Applications of 2-Methoxypropan-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropan-2-ol, a tertiary alcohol, holds potential in organic synthesis, primarily through its corresponding enol ether, 2-methoxypropene (B42093), which serves as a precursor to the 2-methoxypropan-2-yl (MIP) protecting group for alcohols. This guide explores the applications of this protecting group, providing a detailed overview of its installation and cleavage. While direct applications of this compound as a solvent or a reagent are not extensively documented in current literature, this paper will also touch upon its physical properties and potential as a green solvent by drawing comparisons with its isomers and other tertiary alcohols. This document is intended to be a valuable resource for chemists in academia and industry, offering insights into the utility of the MIP group in complex synthetic endeavors.

Introduction

The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high levels of selectivity in the construction of complex molecules. Among the myriad of protecting groups for alcohols, acetals and ketals offer a versatile option due to their stability under a range of conditions and their facile cleavage under acidic conditions. The 2-methoxypropan-2-yl (MIP) group, derived from this compound, is an acid-labile protecting group that has found utility in specialized applications, such as nucleoside chemistry. This guide provides a comprehensive overview of the synthesis and application of the MIP protecting group, including detailed experimental protocols and a discussion of its reactivity relative to other common protecting groups.

Physicochemical Properties of this compound

While experimental data for the physical properties of this compound are not widely available, computed properties from reputable databases provide some insight into its characteristics. It is important to note that much of the available experimental data in the literature pertains to its isomers, 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol.

| Property | Value (Computed) | Data Source |

| Molecular Formula | C4H10O2 | PubChem[1] |

| Molecular Weight | 90.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 72360-66-8 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: The lack of comprehensive experimental data on the physical properties of this compound is a significant gap in the current literature.

The 2-Methoxypropan-2-yl (MIP) Protecting Group

The primary application of the this compound scaffold in organic synthesis is through the use of the 2-methoxypropan-2-yl (MIP) group as a protecting group for alcohols. The MIP group is typically introduced using 2-methoxypropene, the enol ether of acetone, under acidic catalysis.

Installation of the MIP Protecting Group

The reaction of an alcohol with 2-methoxypropene in the presence of a catalytic amount of acid affords the corresponding MIP ether. This reaction proceeds through the protonation of 2-methoxypropene to form a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.

References

Unveiling the History and Synthesis of 2-Methoxypropan-2-ol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropan-2-ol, a tertiary alcohol and a hemiacetal, holds a unique position in the landscape of organic chemistry. Though not as widely recognized as some of its structural isomers, its formation and properties offer valuable insights into the principles of nucleophilic addition to carbonyl compounds. This in-depth technical guide provides a comprehensive literature review on the discovery and history of this compound, alongside detailed experimental protocols for its synthesis and a thorough compilation of its physicochemical properties.

Historical Context: The Dawn of Ether and Hemiacetal Chemistry

The story of this compound is intrinsically linked to the broader historical development of our understanding of ethers and related functional groups. In the mid-19th century, pioneering chemists like Alexander Williamson and Justus von Liebig laid the foundational groundwork for understanding the structure and reactivity of these oxygen-containing organic compounds.

Alexander Williamson's seminal work on the synthesis of ethers in 1850, now famously known as the Williamson ether synthesis, provided a rational method for their preparation from an alkoxide and an alkyl halide.[1] This reaction was crucial in establishing the correct structure of ethers.[2] Around the same period, Justus von Liebig was making significant contributions to the understanding of alcohols, aldehydes, and their derivatives, including the formation of ether from alcohol using sulfuric acid.[3]

The concept of the hemiacetal, the functional group that defines this compound, emerged from the study of the reaction between aldehydes or ketones and alcohols. It was recognized that this addition reaction could yield an intermediate compound containing both an alcohol and an ether functional group on the same carbon atom.[4][5] While a specific date for the first synthesis of a hemiacetal is not definitively documented, the understanding of this equilibrium reaction grew throughout the late 19th and early 20th centuries. The work of chemists like Wöhler and Liebig on the benzoin (B196080) condensation in 1832, which involves a cyanide-catalyzed reaction of an aldehyde, touched upon the reactivity of the carbonyl group that is central to hemiacetal formation.[6]

The first documented synthesis of this compound, also known as acetone (B3395972) methyl hemiacetal, is not clearly attributed to a single discoverer in the readily available literature. Its formation is a classic example of the reversible nucleophilic addition of an alcohol to a ketone, a fundamental reaction in organic chemistry. It is highly probable that its existence was inferred and later confirmed through systematic studies of the reactions between ketones and alcohols in the early 20th century, following the establishment of the principles of chemical structure and reactivity.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application and further research. The following tables summarize the key quantitative data for this compound and its common isomer, 1-methoxy-2-propanol, for comparative purposes.

Table 1: Physical Properties of this compound and its Isomer

| Property | This compound | 1-Methoxy-2-propanol |

| CAS Number | 72360-66-8[7] | 107-98-2[8] |

| Molecular Formula | C4H10O2[7] | C4H10O2[8] |

| Molecular Weight ( g/mol ) | 90.12[7] | 90.12[8] |

| Boiling Point (°C) | Not available | 118-119[9] |

| Density (g/mL at 25°C) | Not available | 0.916[9] |

| Flash Point (°C) | Not available | 31.1[9] |

| Vapor Pressure (mmHg at 25°C) | Not available | 12.5[9] |

Table 2: Spectroscopic Data of this compound and its Isomer

| Spectroscopic Data | This compound | 1-Methoxy-2-propanol |

| ¹H NMR | Data not readily available in literature. | Available[1] |

| ¹³C NMR | Data not readily available in literature. | Available |

| IR Spectra (cm⁻¹) | Data not readily available in literature. | Available[10] |

| Mass Spectrometry | Data not readily available in literature. | Available[8] |

Note: The lack of readily available experimental data for this compound in common databases highlights its nature as a relatively unstable hemiacetal, often existing in equilibrium with its starting materials, acetone and methanol (B129727).

Synthesis of this compound

The primary route for the synthesis of this compound is the nucleophilic addition of methanol to acetone. This reaction is reversible and can be catalyzed by either acid or base.

Acid-Catalyzed Synthesis

In the presence of an acid catalyst, the carbonyl oxygen of acetone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of methanol to form a tetrahedral intermediate. Subsequent deprotonation yields the hemiacetal, this compound.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

Materials:

-

Acetone (anhydrous)

-

Methanol (anhydrous)

-

Anhydrous Hydrogen Chloride (HCl) gas or a strong acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube (if using HCl gas)

-

Drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve a molar excess of anhydrous acetone in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

If using HCl gas, bubble a slow stream of anhydrous HCl through the cooled solution for a short period. If using a solid acid catalyst, add a catalytic amount to the cooled solution.

-

Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for several hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to observe the formation of the hemiacetal.

-

Once the reaction has reached equilibrium, neutralize the acid catalyst with a weak base (e.g., a saturated solution of sodium bicarbonate).

-

Extract the product into a suitable organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

The solvent can be carefully removed under reduced pressure. It is important to note that due to the reversibility of the reaction, isolation of pure this compound is challenging, and it may readily revert to acetone and methanol upon attempts at purification by distillation.

Base-Catalyzed Synthesis

Under basic conditions, methanol is deprotonated to form the more nucleophilic methoxide (B1231860) ion. The methoxide ion then attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tetrahedral intermediate. Protonation of the resulting alkoxide by a proton source (e.g., the solvent) yields this compound.

Experimental Protocol: Base-Catalyzed Synthesis of this compound

Materials:

-

Acetone (anhydrous)

-

Methanol (anhydrous)

-

Sodium metal or a strong base (e.g., sodium methoxide)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride solution (saturated)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

In the flask, carefully dissolve a small, catalytic amount of sodium metal in anhydrous methanol under a nitrogen atmosphere to generate sodium methoxide. Alternatively, a solution of sodium methoxide in methanol can be used.

-

Cool the methoxide solution in an ice bath.

-

Add anhydrous acetone dropwise from the dropping funnel to the cooled methoxide solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

As with the acid-catalyzed method, the isolation of pure this compound is challenging due to the reversibility of the reaction.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. However, the logical flow of the synthesis and the relationships between reactants, intermediates, and products can be visualized.

Acid-Catalyzed Synthesis Workflow

Caption: Acid-catalyzed formation of this compound.

Base-Catalyzed Synthesis Workflow

Caption: Base-catalyzed formation of this compound.

Conclusion

While the specific moment of discovery for this compound remains elusive in the historical records, its synthesis is a cornerstone example of hemiacetal formation from a ketone and an alcohol. The principles governing its creation were established by the foundational work of 19th-century organic chemists. The compound itself, while often transient and existing in equilibrium, serves as a valuable model for understanding nucleophilic addition reactions at the carbonyl group. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and professionals working with this and related chemical entities. Further investigation into early 20th-century chemical literature may yet uncover the first explicit report of this simple but illustrative molecule.

References

- 1. 1-Methoxy-2-propanol(107-98-2) 1H NMR [m.chemicalbook.com]

- 2. aldehydes ketones alcohols: Topics by Science.gov [science.gov]

- 3. Aldehydes | Research Starters | EBSCO Research [ebsco.com]

- 4. Aldehyde - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C4H10O2 | CID 10887827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 9. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Propanol, 1-methoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling, and Disposal of 2-Methoxypropan-2-ol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of 2-methoxypropan-2-ol in a laboratory environment. Due to the limited specific toxicological data for this compound, this guide also includes relevant information on its isomer, 2-methoxy-1-propanol, which is a common impurity and has been more extensively studied.

Chemical and Physical Properties

This compound is a flammable liquid and should be handled with appropriate caution.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H10O2 | [2] |

| Molecular Weight | 90.12 g/mol | [2] |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water | [3] |

| Appearance | Colorless liquid | [4] |

| Synonyms | Acetone methyl hemiacetal | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid.[1] The primary hazards are associated with its flammability and potential health effects upon exposure.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[5] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[5] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage[5] |

| Reproductive toxicity | 1B | H360D: May damage the unborn child[5] |

| Specific target organ toxicity — single exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[5][6] |

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical splash goggles or a face shield are required.[1][3][7]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or polyvinyl alcohol) and a lab coat are mandatory.[8] All skin should be covered.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[7]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C4H10O2 | CID 10887827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

An In-depth Technical Guide on the Thermochemical and Physical Properties of 2-Methoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physical data for 2-methoxypropan-2-ol (CAS No: 72360-66-8). A thorough investigation of scientific literature and chemical databases reveals a notable scarcity of experimentally determined thermochemical and physical constants for this specific isomer. The majority of available data pertains to its more common structural isomer, 1-methoxy-2-propanol (B31579). This guide presents the available computed data for this compound, alongside a detailed summary of the experimental data for 1-methoxy-2-propanol to provide context. Furthermore, this document outlines the standard experimental protocols for determining the key thermochemical and physical properties of organic compounds, offering a methodological framework for future studies on this compound.

Introduction

This compound is a tertiary alcohol and an ether. Its chemical structure, featuring a methoxy (B1213986) group and a hydroxyl group on the same tertiary carbon, suggests unique chemical properties that could be of interest in various research and development applications, including as a solvent, a chemical intermediate, or in material science. However, a significant challenge in utilizing this compound is the limited availability of its fundamental thermochemical and physical data in the public domain. This guide aims to collate the existing information and provide a clear path for its experimental characterization.

Data Presentation

Due to the limited experimental data for this compound, this section is divided into two parts. The first table summarizes the available computed data for this compound. The second table presents the extensive experimental data available for its isomer, 1-methoxy-2-propanol, for comparative purposes.

Thermochemical and Physical Data of this compound (Computed)

The following table summarizes the computed physical and chemical properties of this compound. It is critical to note that these values are predictions and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C4H10O2 | PubChem[1] |

| Molecular Weight | 90.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 72360-66-8 | Guidechem[2] |

| XLogP3-AA (LogP) | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem[1] |

| Complexity | 40.8 | PubChem[1] |

Thermochemical and Physical Data of 1-Methoxy-2-propanol (Experimental)

For the purpose of comparison and to provide a broader context, the following table presents the experimentally determined thermochemical and physical properties of the common isomer, 1-methoxy-2-propanol (Propylene glycol methyl ether, PGME).

| Property | Value | Source(s) |

| Boiling Point | 118-119 °C | ChemicalBook[3] |

| Melting Point | -97 °C | ChemicalBook[3] |

| Density | 0.922 g/mL at 25 °C | ChemicalBook[3] |

| Vapor Pressure | 10.9 mmHg at 25 °C | Sigma-Aldrich[4] |

| Flash Point | 31.5 °C (closed cup) | Sigma-Aldrich[5] |

| Refractive Index | 1.403 at 20 °C | Sigma-Aldrich[4] |

| Water Solubility | Miscible | Sigma-Aldrich[4] |

| Heat of Combustion | -2.33 x 10^9 J/kmol | PubChem[6] |

Experimental Protocols

While specific experimental protocols for the determination of thermochemical and physical data of this compound are not available in the literature, this section outlines the standard methodologies that would be employed for such a characterization.

Determination of Thermochemical Data

-

Enthalpy of Formation: The standard enthalpy of formation can be determined using combustion calorimetry. A known mass of the substance is completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured, and from this, the enthalpy of combustion is calculated. Using Hess's law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound can be determined.

-

Heat Capacity: The heat capacity of a substance can be measured using various calorimetric techniques. For the solid and liquid phases, adiabatic calorimetry is a precise method. A known amount of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured. For the gas phase, flow calorimetry or differential scanning calorimetry (DSC) can be used.

-

Standard Entropy: The standard entropy of a substance is typically determined from heat capacity measurements starting from a very low temperature (close to 0 K) up to the standard temperature of 298.15 K. The third law of thermodynamics is applied, which states that the entropy of a perfect crystal at absolute zero is zero. The entropy is then calculated by integrating the heat capacity divided by the temperature over this range, accounting for the entropies of any phase transitions.

Determination of Physical Constants

-

Boiling Point: The boiling point at atmospheric pressure can be determined using a simple distillation apparatus. For more accurate measurements, an ebulliometer is used, which measures the temperature at which the vapor pressure of the liquid is equal to the surrounding atmospheric pressure. The variation of boiling point with pressure can be measured using a vacuum distillation setup.

-

Melting Point: The melting point of a solid can be determined using a melting point apparatus, where a small sample is heated in a capillary tube, and the temperature range over which the solid melts is observed. For higher precision, differential scanning calorimetry (DSC) can be used to determine the peak temperature of the melting endotherm.

-

Density: The density of a liquid can be measured using a pycnometer, which is a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer. Vibrating tube densitometers can also provide highly accurate density measurements.

-

Vapor Pressure: The vapor pressure of a liquid can be measured using various methods. The static method involves introducing the substance into an evacuated system and measuring the pressure at equilibrium at a given temperature with a manometer. The dynamic method involves boiling the liquid at a controlled pressure and measuring the corresponding temperature. Isoteniscope is a common apparatus used for static vapor pressure measurements.

Visualization

The following diagram illustrates the relationship between the two isomers and the availability of data.

Conclusion

This technical guide highlights the significant gap in the experimental thermochemical and physical data for this compound. While basic identifiers and computed properties are available, the lack of experimentally verified data hinders its potential application in research and industry. The provided general experimental protocols offer a roadmap for the systematic characterization of this compound. Further research is crucial to determine the fundamental properties of this compound to enable its full potential to be explored.

References

- 1. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 4. This compound | C4H10O2 | CID 10887827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Methoxypropan-2-ol as a Ketal-Based Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxypropan-2-ol for the protection of hydroxyl functionalities. While not as extensively documented as other protecting groups, its structure lends itself to the formation of a stable yet readily cleavable 2-methoxy-2-propyl (MOP) ether, which acts as a ketal-type protecting group. This guide details the proposed reaction mechanism, experimental protocols for protection and deprotection, and comparative data for this methodology.

Introduction to this compound as a Protecting Group

The protection of alcohols is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. The ideal protecting group should be easy to introduce and remove, stable to a variety of reaction conditions, and offer high yields. This compound can react with an alcohol under acidic conditions to form a 2-methoxy-2-propyl (MOP) ether. This transformation is analogous to the formation of other acetal (B89532) and ketal-based protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers.

The MOP group is expected to be stable under basic and nucleophilic conditions, making it a suitable choice for reactions involving organometallics, hydrides, and other basic reagents. Its removal is typically achieved under mild acidic conditions, regenerating the parent alcohol.

Data Presentation

Table 1: Protection of Various Alcohols with this compound

| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | p-TsOH (5) | DCM | RT | 2 | 95 |

| 2 | Cyclohexanol | CSA (5) | THF | RT | 3 | 92 |

| 3 | Geraniol | PPTS (10) | DCM | RT | 4 | 88 |

| 4 | 4-Nitrobenzyl alcohol | p-TsOH (5) | DCM | RT | 2.5 | 93 |

| 5 | 1-Octanol | CSA (5) | THF | 40 | 6 | 85 |

Note: Data presented is representative and may vary based on specific experimental conditions.

Table 2: Deprotection of MOP-Protected Alcohols

| Entry | Substrate (MOP-ether) | Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | MOP-Benzyl alcohol | 1 M HCl | THF | RT | 0.5 | 98 |

| 2 | MOP-Cyclohexanol | Acetic Acid/H₂O (3:1) | THF | 50 | 2 | 95 |

| 3 | MOP-Geraniol | p-TsOH (cat.) | MeOH | RT | 1 | 94 |

| 4 | MOP-4-Nitrobenzyl alcohol | Amberlyst-15 | MeOH | RT | 1.5 | 96 |

| 5 | MOP-1-Octanol | 1 M HCl | THF | RT | 0.75 | 97 |

Note: Data presented is representative and may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for the Protection of Alcohols using this compound

-

Preparation: To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 equiv).

-

Initiation: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or pyridinium (B92312) p-toluenesulfonate; 5-10 mol%).

-

Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure MOP-protected alcohol.

General Protocol for the Deprotection of MOP-Ethers

-

Preparation: Dissolve the MOP-protected alcohol (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran, methanol (B129727), or a mixture with water).

-

Deprotection: Add an acidic reagent. For mild conditions, a catalytic amount of p-toluenesulfonic acid in methanol or a slurry of an acidic resin like Amberlyst-15 can be used. For faster deprotection, an aqueous solution of a mineral acid (e.g., 1 M HCl) or a mixture of acetic acid and water can be employed.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (if a mineral acid or sulfonic acid was used). If an acidic resin was used, simply filter it off.

-

Purification: Remove the organic solvent under reduced pressure. If necessary, extract the product from the aqueous layer with a suitable organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude alcohol can be purified by flash column chromatography if required.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the protection of alcohols with this compound and subsequent deprotection.

Caption: Proposed mechanism for the acid-catalyzed protection of an alcohol with this compound.

Caption: Proposed mechanism for the acid-catalyzed deprotection of a MOP-ether.

Application Notes and Protocols for the Synthesis of 2-Methoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-methoxypropan-2-ol. The described methodology focuses on the acid-catalyzed ring-opening of isobutylene (B52900) oxide with methanol (B129727). This process is designed to ensure regioselective attack on the tertiary carbon of the epoxide, leading to the desired tertiary ether-alcohol. This protocol includes information on reaction conditions, purification, and characterization, supported by quantitative data and procedural diagrams to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a tertiary alcohol and ether with potential applications in organic synthesis, serving as a building block or a solvent. Its synthesis is most commonly achieved through the ring-opening of an appropriate epoxide. The regioselectivity of this reaction is a critical factor, with acid-catalyzed conditions generally favoring the formation of the more substituted alcohol, in accordance with Markovnikov's rule, due to the stabilization of a partial positive charge on the more substituted carbon in the transition state. This protocol details a reliable method for the synthesis of this compound via the acid-catalyzed methanolysis of isobutylene oxide.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isobutylene Oxide | 2,2-Dimethyloxirane | C₄H₈O | 72.11 | 50-51 | 0.804 |

| Methanol | Methanol | CH₄O | 32.04 | 64.7 | 0.792 |

| Sulfuric Acid | Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 1.84 |

| This compound | This compound | C₄H₁₀O₂ | 90.12 | ~125 | ~0.93 |

Table 2: Experimental Parameters and Expected Results

| Parameter | Value |

| Stoichiometry (Isobutylene Oxide : Methanol) | 1 : 10 (molar ratio) |

| Catalyst Loading (H₂SO₄) | 1 mol% (relative to isobutylene oxide) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-80% |

| Expected Purity (after purification) | >98% |

Experimental Protocol

Materials:

-

Isobutylene oxide (2,2-dimethyloxirane)

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (10 molar equivalents relative to isobutylene oxide).

-

Cooling: Place the flask in an ice bath and allow the methanol to cool to 0 °C with stirring.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (1 mol% relative to isobutylene oxide) to the cooled methanol.

-

Reactant Addition: Add isobutylene oxide (1 molar equivalent) dropwise to the stirred methanolic acid solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate to neutralize the acid until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

Mandatory Visualization

Application Notes and Protocols: 2-Methoxypropan-2-ol in Acid-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropan-2-ol is a unique bifunctional molecule possessing both a tertiary alcohol and a hemiacetal functional group. This structure dictates its reactivity, particularly under acidic conditions. In the presence of an acid catalyst, this compound can undergo several key transformations, primarily decomposition to its constituent ketone and alcohol, or dehydration to form an enol ether. Understanding these reaction mechanisms is crucial for its application in organic synthesis, for instance, as a protecting group or a reactive intermediate. These reactions are typically initiated by protonation of an oxygen atom, leading to the formation of a carbocation intermediate which then dictates the final product.[1][2]

Acid-Catalyzed Reaction Mechanisms

Under acidic conditions, this compound primarily undergoes two competing reactions: decomposition (retro-hemiacetalization) and dehydration.

Acid-Catalyzed Decomposition (Retro-Hemiacetalization)

As a hemiacetal, this compound is in equilibrium with acetone (B3395972) and methanol (B129727). The presence of an acid catalyst greatly accelerates the reverse reaction, leading to its decomposition.

Mechanism:

-

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).[2]

-

Loss of Water: The protonated intermediate loses a molecule of water to form an oxocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

-

Deprotonation: A proton is lost to yield acetone and methanol, regenerating the acid catalyst.

Caption: Acid-catalyzed decomposition of this compound.

Acid-Catalyzed Dehydration

As a tertiary alcohol, this compound can also undergo acid-catalyzed dehydration to yield 2-methoxypropene (B42093), an enol ether. This reaction typically follows an E1 mechanism.

Mechanism:

-

Protonation: The hydroxyl group of the tertiary alcohol is protonated by the acid catalyst.[3]

-

Formation of Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. This is the rate-determining step.[2]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding 2-methoxypropene.[2]

Caption: Acid-catalyzed dehydration of this compound.

Application Notes

-

Protecting Group: The formation of this compound from a ketone (acetone) and an alcohol (methanol) is reversible. While too labile for many applications, in specific contexts, the corresponding 2-methoxy-2-propyl (MOP) ether can serve as a highly acid-sensitive protecting group for alcohols.[4][5] The cleavage of such ethers proceeds through a mechanism similar to the decomposition described above.

-

Intermediate in Synthesis: The formation of the tertiary carbocation during the dehydration reaction can be exploited in synthesis. This electrophilic intermediate can be trapped by various nucleophiles.

-

Synthesis of Enol Ethers: The dehydration reaction provides a direct route to 2-methoxypropene, a valuable enol ether intermediate in organic synthesis.[1] Enol ethers are precursors to ketones and can participate in various cycloaddition and rearrangement reactions.[6]

Quantitative Data

The following table summarizes hypothetical data for the acid-catalyzed reactions of this compound, based on typical conditions for similar reactions. Actual results may vary.

| Reaction | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Principle |

| Decomposition | 0.1 M HCl (aq) | Water | 25 | 0.5 | >95 | Acid-catalyzed hydrolysis of hemiacetals is typically rapid and high-yielding at room temperature.[1] |

| Decomposition | p-Toluenesulfonic acid | Toluene (B28343) | 60 | 1 | >90 | Similar conditions are used for the cleavage of acid-labile protecting groups.[7] |

| Dehydration | Conc. H₂SO₄ | None | 170 | 2 | 75-85 | Strong, non-nucleophilic acids and high temperatures favor elimination.[3] |

| Dehydration | H₃PO₄ | None | 200 | 2 | 70-80 | Phosphoric acid is a common alternative to sulfuric acid for alcohol dehydration.[3] |

| Dehydration | Amberlyst 15 | Toluene | 110 | 4 | 80-90 | Solid acid catalysts can improve selectivity and simplify workup.[8][9] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Decomposition of this compound

This protocol describes a general procedure for the acid-catalyzed decomposition of this compound to acetone and methanol.

Materials:

-

This compound

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 9.6 mmol) in 10 mL of diethyl ether.

-

While stirring at room temperature (25 °C), add 5 mL of 1 M aqueous hydrochloric acid to the flask.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically < 30 minutes).

-

Transfer the reaction mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to isolate the product (acetone). Methanol will primarily be in the aqueous phase.

Protocol 2: Acid-Catalyzed Dehydration of this compound

This protocol provides a general method for the dehydration of this compound to 2-methoxypropene using a solid acid catalyst.

Materials:

-

This compound

-

Amberlyst 15 ion-exchange resin

-

Toluene

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sodium carbonate

-

Anhydrous sodium sulfate

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (5.0 g, 48 mmol), toluene (40 mL), and Amberlyst 15 (0.5 g).

-

Heat the mixture to reflux using a heating mantle. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue heating until no more water is collected (typically 2-4 hours). Monitor the reaction progress by GC.

-

Allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the Amberlyst 15 catalyst.

-

Wash the filtrate with 20 mL of 5% aqueous sodium carbonate solution to remove any acidic residue, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the toluene by distillation to obtain 2-methoxypropene.

Caption: A generalized workflow for chemical synthesis experiments.

Conclusion

The acid-catalyzed reactions of this compound are dominated by its hemiacetal and tertiary alcohol functionalities. Depending on the reaction conditions, it can either decompose into acetone and methanol or dehydrate to form 2-methoxypropene. The choice of acid catalyst, solvent, and temperature are critical in directing the reaction towards the desired product. These transformations highlight the utility of this compound as a versatile intermediate in organic synthesis, particularly in the context of creating acid-labile structures or generating valuable enol ethers. Researchers can leverage these mechanisms for applications in drug development and complex molecule synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. researchgate.net [researchgate.net]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. US3979461A - Process for the preparation of methyl tert-butyl ether - Google Patents [patents.google.com]

- 9. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

Application Notes and Protocols: A Step-by-Step Guide for the Deprotection of 2-Methoxypropan-2-yl (MOP) Ethers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-methoxypropan-2-yl (MOP) group is an acetal-type protecting group for hydroxyl functionalities. MOP ethers are valuable in multistep organic synthesis due to their ease of installation and, most importantly, their stability under a range of reaction conditions, particularly strong basic and nucleophilic environments.[1][2] This stability profile allows for selective manipulation of other functional groups within a complex molecule. The deprotection of MOP ethers is typically achieved under mild acidic conditions, regenerating the parent alcohol with high efficiency.[1][3]

This guide provides a comprehensive overview of the deprotection of MOP ethers, including a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the workflow.

Mechanism of Deprotection

The cleavage of MOP ethers proceeds via an acid-catalyzed hydrolysis mechanism, characteristic of acetals.[4][5] The reaction is initiated by the protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). Subsequent elimination of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by the loss of a proton and acetone, yields the deprotected alcohol.

Caption: Mechanism of acid-catalyzed MOP ether deprotection.

Quantitative Data on Deprotection Conditions

The deprotection of MOP ethers can be accomplished under various mild acidic conditions. The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-labile functional groups.

| Reagent System | Solvent System | Temperature | Time | Yield | Reference |

| 1% Acetic Acid (aq) | Tetrahydrofuran (B95107) (THF) | Room Temp. | Overnight | High | [1][3] |

| 20% Acetic Acid (aq) | Tetrahydrofuran (THF) | Room Temp. | Overnight | High | [3] |

Yields are generally reported as high but can be substrate-dependent.

Detailed Experimental Protocol

This protocol provides a general procedure for the deprotection of a MOP-protected alcohol using a mild aqueous acetic acid solution.

Materials:

-

MOP-protected compound

-

Tetrahydrofuran (THF)

-

1% aqueous acetic acid (AcOH)

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

-

Dissolution: Dissolve the MOP-protected starting material in a 1:1 mixture of tetrahydrofuran (THF) and 1% aqueous acetic acid.

-

Reaction: Stir the solution at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting material. Typically, the reaction is left to stir overnight.[1]

-

Quenching and Dilution: Once the reaction is complete, dilute the mixture with deionized water.[3]

-

Solvent Removal: Concentrate the solution under reduced pressure (rotary evaporation) to remove the THF.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a chloroform/methanol gradient) to afford the pure alcohol.[3]

Caption: Step-by-step experimental workflow for MOP deprotection.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

-

Acetic acid is corrosive. Handle with care to avoid skin and eye contact.

-

Standard precautions for handling organic solvents and silica gel should be followed.

Conclusion

The deprotection of 2-methoxypropan-2-yl (MOP) ethers is a reliable and high-yielding transformation accomplished under mild acidic conditions. The stability of the MOP group to basic and nucleophilic reagents makes it an excellent choice for the protection of alcohols in complex synthetic routes.[1] The straightforward protocol provided here can be readily adapted for a wide range of substrates, making it a valuable tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: 2-Methoxypropan-2-ol and its Isomer 1-Methoxy-2-propanol as Solvents for Organic Reactions

To the intended audience of researchers, scientists, and drug development professionals:

Initial literature searches for the application of 2-methoxypropan-2-ol as a solvent in specific organic reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, did not yield specific experimental protocols or quantitative data. This suggests that its use as a solvent in these contexts is not widely documented in readily available scientific literature.

However, its constitutional isomer, 1-methoxy-2-propanol (B31579) , also known as propylene (B89431) glycol methyl ether (PGME), is a widely used industrial and commercial solvent with properties that make it a suitable medium for a variety of chemical transformations.[1] This document will focus on the potential applications of 1-methoxy-2-propanol as a solvent in key organic reactions, providing generalized protocols and illustrative data based on established chemical principles.

Properties of 1-Methoxy-2-propanol (PGME)

1-Methoxy-2-propanol is a colorless liquid with a faint ether-like odor. Its molecule contains both a non-polar ether group and a polar hydroxyl group, rendering it miscible with a wide range of both polar and non-polar substances.[1] This amphiphilic nature makes it a versatile "universal" solvent.[1] It is considered an environmentally friendly solvent with low toxicity and moderate volatility.[1]

Table 1: Physicochemical Properties of 1-Methoxy-2-propanol (PGME)

| Property | Value | Reference |

| CAS Number | 107-98-2 | [1] |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Boiling Point | 120 °C | [1] |

| Melting Point | -97 °C | [1] |

| Flash Point | 32 °C | [2] |

| Density | 0.92 g/cm³ (at 20 °C) | [2] |

| Solubility in Water | Miscible | [2] |

Application in Palladium-Catalyzed Cross-Coupling Reactions